3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine and related compounds generally begins with trifluoroacetophenone as the starting material. The synthesis process achieves an overall yield of 60%, indicating a relatively efficient pathway to obtain these compounds. This process involves several steps, including photolysis, which leads to the generation of carbenes upon irradiation near 350 nm (Brunner et al., 1980).

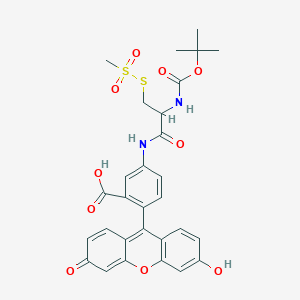

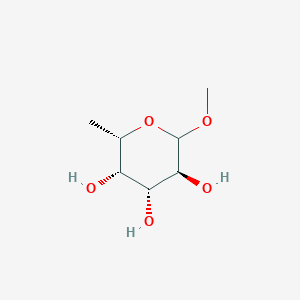

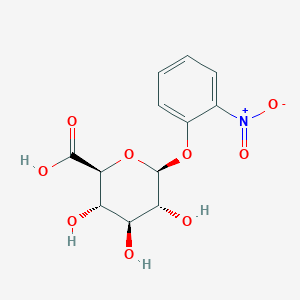

Molecular Structure Analysis

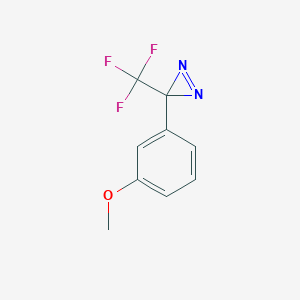

The molecular structure of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine features a diazirine core, which is crucial for its photoactivation properties. This structure allows for the generation of carbenes under light irradiation, facilitating various chemical reactions through carbene insertion.

Chemical Reactions and Properties

One of the notable chemical reactions involving 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is the Friedel-Crafts alkylation, which occurs upon photoactivation. This reaction demonstrates the compound's utility in developing cleaner diazirines for chemical biology applications (Raimer & Lindel, 2013). Additionally, the compound's photolysis in various solvents yields different products, highlighting its versatile reactivity profile.

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, such as stability in dark conditions, photolysis rates, and reactivity upon irradiation, make it an attractive choice for photochemical probe applications. Its stability in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes underlines its robustness for experimental use.

Chemical Properties Analysis

The chemical properties of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, particularly its reactivity towards carbene insertion reactions, underscore its potential as a versatile tool in organic synthesis and surface modification techniques. Its ability to generate carbenes efficiently upon light irradiation enables the covalent modification of surfaces, including graphitic carbon and carbon nanotubes, with a variety of chemical species (Lawrence et al., 2011).

Applications De Recherche Scientifique

-

Chemical Proteomics Diazirines have been used extensively in chemical proteomics . They can be incorporated into substrates for photoaffinity labeling (PAL), a technique that provides insight into ligand-target interactions . Upon UV-irradiation, diazirines create a covalent crosslink between a substrate and its biological target .

-

Polymer Crosslinking Diazirines can be used for polymer crosslinking . They can form carbenes that can rapidly insert into any nearby C–H, O–H or N–H bond . This property makes diazirines useful in applications ranging from biological target identification to polymer crosslinking and adhesion .

-

Adhesion of Commodity Plastics Diazirines have been used for the adhesion of commodity plastics . The ability to rapidly and controllably generate carbenes from stable diazirine precursors allows for effective adhesion .

-

Understanding Structure-Activity Relationships Diazirines are popular photophors for photoaffinity labeling and biological applications where covalent modification of macromolecular structures is the basis for understanding structure-activity relationships .

-

Optimizing C–H Insertion Diazirines have been used to optimize C–H insertion . A combination of experimental and computational methods has been used to complete a comprehensive survey of diazirine structure–function relationships . It was found that electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions . This could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

-

Materials Science Applications Diazirines have also found use in materials science applications . They can be activated thermally, which is particularly relevant for materials science applications where thermal activation tends to predominate .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

Please consult with a subject matter expert or a reliable source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNCZYTAMEFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440364 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | |

CAS RN |

205485-24-1 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.